4,4',5,5'-Tetra(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene)
Overview
Description
4,4',5,5'-Tetra(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene) is a novel organic compound that has recently been studied for its potential applications in the fields of biochemistry and physiology. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is composed of two sulfur atoms, four nitrogen atoms, and four carbon atoms. Due to its unique structure, 4,4',5,5'-Tetra(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene) has been found to have a range of interesting properties including antioxidant and antimicrobial activity.
Scientific Research Applications
Electronic and Optical Properties
- Electronic and Optical Applications : Compounds related to 4,4',5,5'-Tetra(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene) have been explored for their electronic and optical properties. Studies on tetrathiafulvalene-appended azine derivatives reveal their potential in the construction of crystalline radical cation salts, indicating applications in electronics and optoelectronics. These compounds exhibit intramolecular charge transfer bands and interesting electrochemical behaviors (Ayadi et al., 2016).
Anion and Metal Cation Coordination
- Sensing and Coordination Chemistry : Similar derivatives have been synthesized for their ability to sense fluoride anions and coordinate with metal cations. This research suggests applications in chemical sensing and the development of new coordination compounds (Ayadi et al., 2015).
Antifungal Activity
- Biological Applications : These compounds have also been explored for their biological properties. For instance, certain metal complexes based on these ligands show antifungal activity against various fungi, suggesting potential applications in pharmaceuticals and biochemistry (Ayadi et al., 2017).
properties
IUPAC Name |
4-[2-(4,5-dipyridin-4-yl-1,3-dithiol-2-ylidene)-5-pyridin-4-yl-1,3-dithiol-4-yl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16N4S4/c1-9-27-10-2-17(1)21-22(18-3-11-28-12-4-18)32-25(31-21)26-33-23(19-5-13-29-14-6-19)24(34-26)20-7-15-30-16-8-20/h1-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNARIHKWRBIIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(SC(=C3SC(=C(S3)C4=CC=NC=C4)C5=CC=NC=C5)S2)C6=CC=NC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N4S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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